molecular formula C19H21F3N4O2 B12920104 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-79-8

4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-

Katalognummer: B12920104
CAS-Nummer: 42055-79-8
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: AJIYSQXIXZCWBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials usually include pyrimidine derivatives and various reagents to introduce the hexahydro-1H-azepin-1-yl and trifluoromethylphenyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Pyrimidineacetamide, 2-(4-chlorophenyl)-6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-
  • 4-Pyrimidineacetamide, 2-(4-methylphenyl)-6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-

Uniqueness

The uniqueness of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- lies in its specific functional groups, which may confer unique biological activities and chemical properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

42055-79-8

Molekularformel

C19H21F3N4O2

Molekulargewicht

394.4 g/mol

IUPAC-Name

2-[6-(azepan-1-yl)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C19H21F3N4O2/c20-19(21,22)14-7-5-6-13(10-14)18-23-15(12-17(27)25-28)11-16(24-18)26-8-3-1-2-4-9-26/h5-7,10-11,28H,1-4,8-9,12H2,(H,25,27)

InChI-Schlüssel

AJIYSQXIXZCWBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.